3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID
Description
3-(Dihydroxyboranyl)-2,5-difluorobenzoic acid is a boronic acid derivative featuring a benzoic acid backbone substituted with fluorine atoms at the 2- and 5-positions and a dihydroxyboranyl group at the 3-position. This compound combines the electronic effects of fluorine substituents with the unique reactivity of the boronic acid moiety, making it relevant in materials science, medicinal chemistry, and crystal engineering. The boronic acid group enables interactions with diols and amines, while fluorine atoms influence lipophilicity, acidity, and steric effects .
Properties
IUPAC Name |
3-borono-2,5-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,13-14H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOGDDKENQSBOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(=O)O)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID typically involves the Miyaura borylation reaction. This method uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to facilitate the borylation of 2,5-difluorobenzoic acid . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-purity reagents, efficient catalysts, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID is used in a wide range of scientific research applications:
Chemistry: It is a key reagent in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: The compound is used in the development of biologically active molecules and as a tool in studying biological pathways.
Medicine: It plays a role in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID primarily involves its role as a boron source in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring the boron moiety to the palladium complex. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
The compound’s properties are distinct from analogs due to the interplay of fluorine and boronic acid substituents. Key comparisons include:
2,5-Difluorobenzoic Acid (2,5-DFBA)
- Structure : Lacks the boronic acid group, retaining only the 2,5-difluoro and carboxylic acid substituents.
- Key Findings : Forms isomorphous cocrystals with caffeine via O–H/N hydrogen bonds, indicating predictable packing behavior in crystal engineering .
- Applications : Used as a tracer in hydrological studies (e.g., Alcove 8/Niche 3 flow tests) due to stability and detectability .
3,5-Difluorophenylboronic Acid
- Structure : Boronic acid at the 3-position but with fluorine at 3,5-positions instead of 2,3.
- Key Differences : The meta-fluorine arrangement reduces steric hindrance compared to ortho/para fluorine in the target compound. This affects binding affinity in Suzuki-Miyaura coupling reactions and interactions with biomolecules .
3-(Cyclopropylsulfamoyl)-2,6-Difluorobenzoic Acid
Functional Group Impact
Fluorine Substitution Effects
- 2,5-Difluoro vs. 2,6-Difluoro: 2,5-Difluoro substitution (target compound) creates an asymmetric electronic environment, enhancing dipole interactions.
- Ortho-Fluorine Effects: The 2-fluoro group in the target compound increases acidity of the boronic acid (via electron-withdrawing effects), which may enhance its catalytic or sensing capabilities compared to non-fluorinated boronic acids .
Biological Activity
3-(Dihydroxyborany1)-2,5-difluorobenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : 3-(Dihydroxyborany1)-2,5-difluorobenzoic acid
- CAS Number : 2377605-94-0
- Molecular Formula : C7H6F2O3B
- Molecular Weight : 201.93 g/mol
The biological activity of 3-(dihydroxyborany1)-2,5-difluorobenzoic acid primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit fatty acid synthase (FASN), an enzyme implicated in cancer progression and metabolic disorders. Elevated FASN levels have been associated with poor prognosis in various cancers, making it a target for therapeutic intervention .
- Antiviral Activity : Research indicates that compounds inhibiting FASN can reduce viral replication in certain infections, suggesting potential applications in antiviral therapies .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Case Studies
- FASN Inhibition in Cancer :
- Viral Replication Studies :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Dihydroxyboranyl)-2,5-difluorobenzoic acid, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves sequential functionalization of a fluorobenzoic acid precursor. For example, nitration of 2,5-difluorobenzoic acid followed by boronation via Miyaura borylation (using bis(pinacolato)diboron and palladium catalysts) can introduce the dihydroxyboranyl group . Key parameters include temperature control (e.g., 80–100°C for boronation), solvent selection (e.g., DMF or THF), and strict anhydrous conditions to prevent boronic acid hydrolysis. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical to isolate the product .
Q. How can researchers optimize the purification of this compound to achieve high purity levels?
- Methodological Answer : Due to its boronic acid moiety, solubility varies with pH and solvent polarity. Recrystallization from aqueous ethanol (adjusting pH to 5–6) enhances purity . For chromatographic purification, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) effectively separates impurities. Lyophilization is recommended for final drying to avoid thermal degradation .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : <sup>19</sup>F NMR identifies fluorine substituents (δ ≈ -110 to -120 ppm for meta/para fluorines), while <sup>11</sup>B NMR confirms the boronic acid group (δ ≈ 28–32 ppm) .
- FTIR : Peaks at ~3200 cm<sup>-1</sup> (O-H stretch, boronic acid) and ~1680 cm<sup>-1</sup> (C=O, carboxylic acid) validate functional groups .
- HRMS : Electrospray ionization (ESI) in negative mode provides accurate mass confirmation (e.g., [M-H]<sup>-</sup> ion) .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Crystallization is hindered by the compound’s hygroscopic nature and planar boronic acid group. Use slow evaporation in mixed solvents (e.g., methanol/water) under inert atmosphere to minimize moisture uptake . For structural refinement, SHELXL (via Olex2 interface) is recommended for handling fluorine and boron displacement parameters. Twinning and disorder modeling may require high-resolution data (≤1.0 Å) .
Q. What strategies can resolve discrepancies between experimental and computational (DFT) data regarding the compound’s electronic properties?
- Methodological Answer : Discrepancies in dipole moments or frontier orbital energies often arise from solvent effects or basis set limitations. Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) with implicit solvent models (e.g., PCM for water or DMSO). Validate against experimental UV-Vis (λmax in ethanol) and cyclic voltammetry (redox potentials) .
Q. How do fluorine substituents and the boronic acid group influence the compound’s reactivity in Suzuki-Miyaura coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates the boronic acid for cross-coupling but may reduce solubility. Optimize reaction conditions using Pd(PPh3)4 (2 mol%) in THF/water (3:1) at 60°C. Monitor coupling efficiency with aryl halides via LC-MS/MS (e.g., using a C18 column and MRM transitions) . Competing protodeboronation can be mitigated by adding Na2CO3 to maintain pH > 9 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
